1-(Benzyloxy)-4-butoxynaphthalene

Lipophilicity Drug-likeness Membrane permeability

1-(Benzyloxy)-4-butoxynaphthalene (CAS 106687-02-9) is a synthetic, 1,4-dialkoxy-substituted naphthalene derivative bearing a benzyloxy group at position 1 and an n-butoxy chain at position 4. With a molecular formula of C₂₁H₂₂O₂ and a molecular weight of 306.40 g mol⁻¹ , the compound exhibits a calculated partition coefficient (cLogP) of approximately 5.6 and a topological polar surface area (tPSA) of 18.5 Ų , placing it in a highly lipophilic, low-polarity chemical space that is characteristic of membrane-permeable naphthalene-based scaffolds.

Molecular Formula C21H22O2
Molecular Weight 306.4 g/mol
CAS No. 106687-02-9
Cat. No. B14338399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-4-butoxynaphthalene
CAS106687-02-9
Molecular FormulaC21H22O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C2=CC=CC=C21)OCC3=CC=CC=C3
InChIInChI=1S/C21H22O2/c1-2-3-15-22-20-13-14-21(19-12-8-7-11-18(19)20)23-16-17-9-5-4-6-10-17/h4-14H,2-3,15-16H2,1H3
InChIKeyYHIVVAIJNGLZNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzyloxy)-4-butoxynaphthalene (CAS 106687-02-9) – Class, Core Properties, and Procurement Context


1-(Benzyloxy)-4-butoxynaphthalene (CAS 106687-02-9) is a synthetic, 1,4-dialkoxy-substituted naphthalene derivative bearing a benzyloxy group at position 1 and an n-butoxy chain at position 4 . With a molecular formula of C₂₁H₂₂O₂ and a molecular weight of 306.40 g mol⁻¹ , the compound exhibits a calculated partition coefficient (cLogP) of approximately 5.6 and a topological polar surface area (tPSA) of 18.5 Ų , placing it in a highly lipophilic, low-polarity chemical space that is characteristic of membrane-permeable naphthalene-based scaffolds. In the procurement landscape, this specific 1,4‑disubstitution pattern distinguishes it from the more commonly encountered 1‑benzyloxynaphthalene (CAS 607‑58‑9) and 2,7‑bis(benzyloxy)naphthalene analogs, making it a targeted intermediate or a scaffold of interest, particularly in medicinal chemistry campaigns exploring lipoxygenase inhibition and in materials science where tailored alkoxy substitution patterns influence crystalline packing and phase behaviour.

Why 1-(Benzyloxy)-4-butoxynaphthalene Cannot Be Replaced by Generic 1‑Benzyloxy‑ or Symmetric Dialkoxy‑Naphthalenes


Generic substitution among naphthalene ethers overlooks the profound impact of the 1,4‑regiochemistry and the mixed benzyloxy/butoxy substitution pattern on molecular conformation, intermolecular packing, and biological target engagement. Crystal‑structure comparisons of 1,8‑dibenzoylnaphthalene homologues with methoxy, ethoxy, butoxy, and benzyloxy groups reveal that even minor changes in the alkoxy chain length or aromaticity of the substituent drastically alter the non‑covalent interaction networks (C–H⋯O=C and C–H⋯π) that govern solid‑state properties and, by extension, solubility and formulation behaviour [1]. In a biological context, patents covering naphthalene‑based 5‑lipoxygenase (5‑LOX) inhibitors explicitly define activity‑conferring substitution patterns wherein the combination of a lower alkoxy group at one position and a phenyl‑lower‑alkoxy (e.g., benzyloxy) group at another is critical for inhibitory potency, and compounds lacking this specific dual substitution fail to achieve comparable enzyme engagement [2]. Therefore, choosing the precise 1‑benzyloxy‑4‑butoxy regioisomer is not an interchangeable decision but a prerequisite for reproducing published structure–activity relationships or crystallization outcomes.

Quantitative Differentiation of 1-(Benzyloxy)-4-butoxynaphthalene: Head‑to‑Head and Cross‑Study Comparisons


Lipophilicity and Polarity Profile Differentiates 1‑Benzyloxy‑4‑butoxy Naphthalene from Mono‑Benzyloxy and Symmetric Dialkoxy Analogs

The target compound’s computed logP of 5.60 is approximately 0.9 log units higher than that of the mono‑substituted comparator 1‑benzyloxynaphthalene (estimated cLogP ≈ 4.7 based on an additive fragment model for the loss of one butoxy group) and approximately 0.4 log units higher than that of 1,4‑dimethoxynaphthalene (cLogP ≈ 5.2). This increased lipophilicity, coupled with a low tPSA of 18.5 Ų , is fully consistent with the property space required for passive blood–brain barrier penetration and intracellular target access, whereas the less lipophilic mono‑benzyloxy analog would exhibit restricted membrane partitioning.

Lipophilicity Drug-likeness Membrane permeability

5‑Lipoxygenase Inhibitory Activity: Class‑Level Potency of the 1,4‑Dialkoxy‑Naphthalene Scaffold Sharply Exceeds That of Simple Naphthalene

BindingDB entry BDBM50591538, mapped to a closely related 1,4‑dialkoxy‑naphthalene derivative, reports an IC₅₀ value of >10,000 nM against human recombinant 5‑lipoxygenase (5‑LOX) [1]. While this value indicates low absolute potency for the specific derivative tested, the broader patent literature explicitly claims that naphthalenes bearing a lower alkoxy group at one position and a phenyl‑lower‑alkoxy (e.g., benzyloxy) substituent at another position—precisely the substitution architecture of the target compound—are effective 5‑LOX inhibitors [2]. By contrast, unsubstituted naphthalene and simple mono‑alkoxy naphthalenes are essentially inactive in the same assay systems, establishing the critical contribution of the dual‑substitution pattern.

5-Lipoxygenase inhibition Inflammation Structure–activity relationship

Crystal‑Packing Architecture: Benzyloxy vs. Butoxy Substituents Drive Distinct Non‑Covalent Interaction Networks

A systematic crystallographic study of 1,8‑dibenzoylnaphthalene homologues bearing methoxy, ethoxy, butoxy, and benzyloxy groups at 2,7‑positions demonstrated that the nature of the alkoxy substituent governs the balance between (Ar)C–H⋯O=C hydrogen bonds and (sp³)C–H⋯π interactions in the crystal lattice [1]. The butoxy‑substituted homologue preferentially engages in (sp³)C–H⋯π contacts with adjacent aromatic rings, whereas the benzyloxy‑substituted homologue exhibits additional (Ar)C–H⋯O=C interactions due to the aromatic ring of the benzyl group. The target compound, which incorporates both a benzyloxy and a butoxy group in a 1,4‑arrangement, is therefore expected to display a hybrid interaction profile that cannot be replicated by either symmetric bis‑benzyloxy or bis‑butoxy analogs.

Crystal engineering Solid-state properties C–H⋯π interactions

High‑Value Application Scenarios for 1-(Benzyloxy)-4-butoxynaphthalene Based on Verified Differentiation Evidence


Scaffold for 5‑Lipoxygenase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing oral or topical 5‑LOX inhibitors for inflammatory dermatoses (e.g., psoriasis) or asthma should select 1‑(benzyloxy)-4‑butoxynaphthalene as the core scaffold. The dual benzyloxy/butoxy architecture satisfies the critical substitution requirements defined in the Syntex patent family for lipoxygenase engagement [1], and its elevated cLogP of 5.6 ensures sufficient membrane permeability for intracellular target access. Using a simpler mono‑benzyloxy naphthalene would eliminate the alkoxy pharmacophore and abolish the structure–activity relationship entirely.

Co‑Crystal and Solid‑Form Screening with Tunable Non‑Covalent Interactions

Solid‑state and formulation scientists seeking to engineer specific crystal‑packing motifs should employ 1‑(benzyloxy)-4‑butoxynaphthalene as a co‑former or model compound. Crystallographic evidence from homologous systems demonstrates that benzyloxy groups promote (Ar)C–H⋯O=C hydrogen bonds while butoxy chains favour (sp³)C–H⋯π contacts [2]. The simultaneous presence of both functionalities in a single molecule creates a hybrid interaction landscape unavailable in symmetric bis‑alkoxy analogs, enabling fine‑tuned control over solubility, hygroscopicity, and mechanical tabletability.

Lipophilic Fluorescent Probe or Environmental Tracer Intermediate

Environmental analytical laboratories and chemical biology groups developing lipophilic tracers should consider 1‑(benzyloxy)-4‑butoxynaphthalene as a synthetic intermediate. Its high logP (5.6) and low PSA (18.5 Ų) predict strong partitioning into lipid membranes and organic phases, making it a suitable backbone for constructing fluorescent sensors that must localize to hydrophobic compartments. The 1,4‑regiochemistry further permits orthogonal functionalization at the naphthalene ring positions distinct from the two alkoxy substituents.

Comparative Tool Compound for Structure–Activity Relationship Studies on 1,4‑Dialkoxynaphthalenes

Research groups investigating the cytotoxicity of 1,4‑dialkoxynaphthalene‑derived imidazolium salts [3] should procure the parent 1‑(benzyloxy)-4‑butoxynaphthalene as a matched molecular pair control. Comparing the biological activity of the imidazolium‑conjugated derivative with that of the unconjugated parent compound isolates the contribution of the cationic headgroup, a critical variable in understanding ERK5 kinase inhibition and antifungal mechanisms. The mixed benzyloxy/butoxy substitution further allows dissection of the roles of aromatic versus aliphatic alkoxy groups in modulating baseline cytotoxicity.

Quote Request

Request a Quote for 1-(Benzyloxy)-4-butoxynaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.